1-Carbamoyl-1-methylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-carbamoyl-1-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c1-6(2(4)7)3(5)8/h1H3,(H2,4,7)(H2,5,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUIPMFAUUCTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Carbamoyl 1 Methylurea
Established Synthetic Pathways for 1-Carbamoyl-1-methylurea and Analogous Urea (B33335) Structures
The formation of the urea backbone can be achieved through various synthetic strategies. Direct reaction approaches are often favored for their simplicity and atom economy.
Direct Reaction Approaches for Urea Formation
Direct methods for urea synthesis often involve the condensation of an amine with a carbonyl source. For asymmetrical ureas like this compound, this typically involves a stepwise process or the reaction of an amine with urea itself.
The reaction between an amine and urea, known as transamidation, is a common method for the synthesis of N-substituted ureas. This reaction is particularly relevant for the potential synthesis of this compound, which can be envisioned as a product of the reaction between methylamine (B109427) and an excess of urea, or the reaction of methylurea (B154334) with another molecule of urea.
The generally accepted mechanism for the amine-urea condensation proceeds through the thermal decomposition of urea to generate isocyanic acid (HN=C=O) and ammonia (B1221849). The highly reactive isocyanic acid is then attacked by a nucleophilic amine to form the corresponding substituted urea. bohrium.com For the synthesis of an N-substituted urea like N-methylurea, methylamine would react with the in-situ generated isocyanic acid. To form this compound, a subsequent reaction of N-methylurea with another molecule of isocyanic acid would be required.
NH2(CO)NH2 ⇌ HNCO + NH3
CH3NH2 + HNCO → CH3NH(CO)NH2 (N-methylurea)
CH3NH(CO)NH2 + HNCO → CH3N(CONH2)2 (this compound)
This reaction is typically performed at elevated temperatures to facilitate the decomposition of urea. nih.gov The process avoids the use of toxic reagents like phosgene (B1210022) and isocyanates, making it a more environmentally benign approach. bohrium.com
The efficiency of amine-urea condensation is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, the presence of catalysts, and the choice of solvent.
Temperature: Temperature plays a crucial role in the transamidation of urea. Higher temperatures generally lead to faster reaction rates by promoting the decomposition of urea into isocyanic acid. Studies have shown that near-complete conversion of amines to their corresponding ureas can be achieved within 10 hours at 90°C and within 24 hours at 80°C, with significantly slower rates at lower temperatures. nih.gov However, excessively high temperatures can lead to the formation of byproducts. For instance, in the synthesis of N-methylurea from urea and methylamine, reaction temperatures are typically maintained between 110 to 140°C. google.com
Catalysis: While the amine-urea condensation can proceed without a catalyst, various catalysts can be employed to improve reaction rates and yields. The reaction can be catalyzed by both acids and bases. For example, the synthesis of N-substituted ureas from amines and potassium cyanate (B1221674) (a source of isocyanic acid) is often carried out in the presence of hydrochloric acid. rsc.org In some industrial processes for producing N-methylurea, a small amount of N,N'-dimethylurea can act as a stabilizer and activator for the transamidation reaction. google.com However, for many simple amine-urea reactions, a catalyst is not strictly necessary, and the reaction can be driven to completion by adjusting other parameters. rsc.org
Solvent Effects: The choice of solvent can significantly influence the outcome of amine-urea condensations. While the reaction can be carried out under solvent-free conditions, particularly at elevated temperatures where urea is molten, solvents can help to homogenize the reaction mixture and facilitate heat transfer. Water can be used as a solvent and has been shown to modestly increase the reaction rate, which is consistent with a mechanism involving an isocyanic acid intermediate where water can assist in proton transfer. nih.gov The reaction can also be conducted in organic solvents. For the synthesis of N-substituted ureas from amines and potassium isocyanate, water has been shown to be a highly effective solvent, often superior to organic solvents like THF or dioxane. rsc.org In some cases, an inert organic liquid with a high boiling point, such as xylene, is used as a dispersing agent or solvent. organic-chemistry.org
Table 1: Effect of Reaction Conditions on Amine-Urea Condensation
| Parameter | Condition | Effect on Yield/Conversion | Reference |
| Temperature | 80 °C | >90% conversion in 24h | nih.gov |
| 90 °C | >90% conversion in 10h | nih.gov | |
| 110-140 °C | Optimal for N-methylurea synthesis | google.com | |
| Catalyst | None | Feasible, but may require longer times | rsc.org |
| HCl | Used to activate potassium cyanate | rsc.org | |
| N,N'-dimethylurea | Acts as an activator in N-methylurea synthesis | google.com | |
| Solvent | Water | Effective, can increase reaction rate | nih.govrsc.org |
| Xylene | Used as an inert, high-boiling solvent | organic-chemistry.org | |
| Solvent-free | Possible at temperatures above urea's melting point | redalyc.org |
Advanced Condensation and Cyclization Strategies in Urea Synthesis
Beyond direct condensation, more complex strategies involving cyclization reactions can be employed to generate heterocyclic structures from urea-based starting materials. The Biginelli reaction is a prime example of such a strategy.
The Biginelli reaction is a one-pot three-component condensation reaction between an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate (B1235776) or acetylacetone), and urea (or a urea derivative). wikipedia.org This reaction, typically catalyzed by an acid, leads to the formation of 3,4-dihydropyrimidin-2(1H)-ones or their sulfur analogues (in the case of thiourea). wikipedia.org
The reaction mechanism is believed to proceed through several steps. Initially, the aldehyde condenses with urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound to the iminium ion. The final step involves cyclization via intramolecular condensation to form the dihydropyrimidine (B8664642) ring. wikipedia.org
A variety of dicarbonyl substrates can be employed in the Biginelli reaction, influencing the substitution pattern of the resulting pyrimidine (B1678525) ring. Common examples include β-ketoesters and 1,3-diketones. The nature of the dicarbonyl compound, along with the aldehyde and the urea component, determines the structure of the final product.
When an unsymmetrical urea, such as this compound or its simpler analogue N-methylurea, is used in the Biginelli reaction, the issue of regioselectivity arises. The two different nitrogen atoms of the urea derivative can potentially participate in the cyclization, leading to two possible regioisomeric products.
Studies on the Biginelli reaction with N-substituted ureas have shown that the reaction can be highly regioselective. For example, the reaction of N-methylurea with an aldehyde and a β-ketoester can lead to the formation of N1-substituted dihydropyrimidinones. illinois.edu The regioselectivity is influenced by the reaction mechanism and the relative nucleophilicity and steric hindrance of the two nitrogen atoms in the substituted urea. In the proposed mechanism where the urea adds to an iminium ion formed from the aldehyde and the β-ketoester, the less sterically hindered and more nucleophilic nitrogen is expected to be the primary site of initial reaction. illinois.edu
The reaction conditions, including the choice of catalyst and solvent, can also play a role in directing the regioselectivity of the cyclocondensation. For instance, the use of chlorotrimethylsilane (B32843) in DMF has been shown to be an effective promoter for the Biginelli reaction with N-substituted ureas, leading to good yields of N1-alkyl- and N1-aryl-dihydropyrimidinones. organic-chemistry.org
Table 2: Influence of Substrates on the Biginelli Reaction
| Urea Derivative | Dicarbonyl Compound | Aldehyde | Product Type | Reference |
| Urea | Ethyl acetoacetate | Benzaldehyde | Dihydropyrimidinone | wikipedia.org |
| Thiourea (B124793) | Acetylacetone | Substituted salicylaldehydes | Dihydropyrimidinethione | mdpi.com |
| N-methylurea | Ethyl acetoacetate | Benzaldehyde | N1-methyl-dihydropyrimidinone | illinois.edu |
| N-arylurea | Ethyl acetoacetate | Various aldehydes | N1-aryl-dihydropyrimidinone | organic-chemistry.org |
Phosgene-Free and Isocyanate-Equivalent Methodologies for Urea Synthesis
Mechanistic Investigations of this compound Formation
While direct mechanistic studies on this compound are absent from the literature, the mechanism of its formation can be inferred from the well-established mechanisms of urea synthesis.
Elucidation of Reaction Intermediates
The formation of ureas from isocyanates and amines is a well-understood process. commonorganicchemistry.com In the context of synthesizing this compound from methyl isocyanate and urea, the reaction would proceed through a nucleophilic attack of one of the amino groups of urea on the electrophilic carbonyl carbon of methyl isocyanate. This would lead to the formation of a tetrahedral intermediate.
Scheme 1: Proposed Tetrahedral Intermediate in the Formation of this compound
This zwitterionic tetrahedral intermediate would then collapse, involving proton transfer, to form the stable urea product.
When using CDI, the key intermediate is the N-acylimidazolium species, which is highly reactive towards nucleophiles. researchgate.net The reaction of methylamine with CDI would form N-methylcarbamoylimidazole. The subsequent reaction with urea would involve the nucleophilic attack of a urea nitrogen on the carbonyl carbon of the carbamoylimidazole, with imidazole (B134444) acting as a good leaving group.
Determination of Rate-Limiting Steps and Kinetic Profiles
The kinetics of urea formation are generally second-order, being first-order in both the isocyanate and the amine. ebrary.net The rate of reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the isocyanate.
For the reaction of methyl isocyanate with urea, the rate-limiting step is likely the nucleophilic attack of the urea on the isocyanate to form the tetrahedral intermediate. The subsequent proton transfer and collapse of the intermediate are typically fast.
Table 2: Factors Influencing the Rate of Urea Formation
| Factor | Influence on Reaction Rate |
| Nucleophilicity of the Amine | Higher nucleophilicity generally leads to a faster reaction. |
| Electrophilicity of the Isocyanate | Higher electrophilicity increases the reaction rate. |
| Steric Hindrance | Increased steric hindrance around the reacting centers can decrease the rate. |
| Solvent Polarity | Polar solvents can stabilize charged intermediates and affect the rate. |
| Temperature | Higher temperatures generally increase the reaction rate. |
| Catalyst | The presence of acid or base catalysts can significantly alter the reaction rate and mechanism. |
Role of Solvent Effects and Hydrogen Bonding in Synthetic Pathways
The synthesis of urea derivatives is significantly influenced by the reaction environment, particularly the choice of solvent and the presence of hydrogen bonding interactions. These factors can affect reaction rates, yields, and the stability of intermediates.
Solvent Effects: The selection of a solvent is critical in urea synthesis. The polarity, proticity, and coordinating ability of the solvent can dictate the outcome of the reaction. For instance, in the synthesis of unsymmetrical ureas, solvents like 1,2-dichloroethane (B1671644) (DCE) have been shown to provide higher yields compared to protic solvents like methanol (B129727) (MeOH). mdpi.com The solvent's role extends to its ability to solubilize reactants and stabilize transition states. In some modern, catalyst-free methods for synthesizing N-substituted ureas, aqueous solutions, such as 1 N aqueous HCl, are used effectively, demonstrating that water can be a viable and environmentally benign solvent for certain urea syntheses. rsc.org The use of acetonitrile (B52724) (ACN) as a co-solvent has been observed to have a profound and sometimes counterintuitive effect on reactivity, highlighting the complex role solvents play in these chemical transformations. rsc.org
Hydrogen Bonding: Hydrogen bonding is a defining characteristic of ureas and plays a crucial role in their synthesis and structural organization. mdpi.com The N-H protons of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.govnih.gov These interactions are fundamental in the formation of supramolecular structures, such as dimers, ribbons, and layered sheets. mdpi.comnih.gov In the context of synthesis, hydrogen bonding can:
Influence Conformation: Intramolecular hydrogen bonds can lock the molecule into a specific conformation, which can affect its reactivity and interaction with other molecules. nih.gov
Mediate Self-Assembly: Intermolecular hydrogen bonds drive the self-assembly of urea molecules, which can influence crystallization and purification processes.
Enable Organocatalysis: The hydrogen-bonding capability of the urea moiety is harnessed in organocatalysis to activate substrates. Chiral urea derivatives can act as catalysts by forming hydrogen bonds with electrophiles, thereby controlling the stereochemical outcome of a reaction. mdpi.com
The interplay between solvent and hydrogen bonding is critical. Solvents that are strong hydrogen bond acceptors or donors can compete with the intermolecular hydrogen bonding between urea molecules, potentially disrupting self-assembly or altering reaction pathways. nih.gov
Derivatization Strategies and Analogue Synthesis for this compound
The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues. Derivatization can be targeted at the terminal urea group or the internal methylurea moiety to modulate the compound's physicochemical properties and biological activity.
Chemical Functionalization of the Urea Moiety for Structural Diversification
The urea moiety is a versatile functional group for chemical modification. A primary strategy for its functionalization involves reactions at the nitrogen atoms. Classical methods often employ reactive intermediates like isocyanates, which are generated from amines using phosgene or safer alternatives like triphosgene (B27547) and N,N'-Carbonyldiimidazole (CDI). nih.gov
These reactive intermediates can then be treated with various nucleophiles to generate a wide array of derivatives. For instance, reacting an existing urea's N-H group with an isocyanate can lead to the formation of biuret-like structures. Modern synthetic approaches have focused on developing milder and more efficient methods.
One-pot procedures in aqueous media have been developed for the preparation of ureas, carbamates, and thiocarbamates, often using carbonylimidazolide intermediates. organic-chemistry.org These methods can be advantageous as the products often precipitate from the reaction mixture, simplifying purification. organic-chemistry.org The functionalization of polysaccharides with urea has also been demonstrated, creating new materials with terminal amide groups that are available for further conjugation. mdpi.com
| Reagent Class | Example Reagent | Purpose in Functionalization | Reference |
|---|---|---|---|
| Phosgene Equivalents | N,N'-Carbonyldiimidazole (CDI) | Activates amines for reaction with nucleophiles to form ureas. | nih.gov |
| Isocyanates | Methyl Isocyanate | Reacts with N-H groups to form substituted ureas. | nih.govresearchgate.net |
| Cyanates | Potassium Cyanate (KOCN) | Reacts with amines in acidic water to form N-substituted ureas. | rsc.org |
| Carbamoyl (B1232498) Chlorides | N-Substituted Carbamoyl Chlorides | Used to introduce carbamoyl groups onto nucleophiles like phenols. | organic-chemistry.org |
Synthesis of N-Substituted Methylurea Analogues
N-substituted methylurea analogues are a significant class of compounds. The synthesis of these derivatives typically involves the reaction of methylamine or a methyl-containing amine with a suitable carbamoylating agent. A common laboratory and industrial method involves the reaction of an amine with an isocyanate. nih.gov
Patented procedures describe the synthesis of N-methylurea by the catalytic hydrogenation of a urea-formaldehyde mixture or by reacting aqueous urea solutions with methylamine at elevated temperatures (110-140 °C). google.comgoogle.com Catalyst-free methods have also been developed, such as the reaction of various amines with potassium cyanate in aqueous hydrochloric acid, which provides good to excellent yields of the corresponding N-substituted ureas. rsc.org This method is scalable and avoids the use of hazardous reagents like phosgene. rsc.org The synthesis of N-alkyl substituted urea derivatives bearing various functional groups, such as morpholine (B109124) or fluorinated phenyl rings, has been reported for their potential antimicrobial activities. researchgate.net
Stereoselective Synthesis Approaches for Chiral Urea Derivatives
The development of stereoselective methods for synthesizing chiral urea derivatives is an area of intense research, driven by the utility of these compounds as organocatalysts and as components of biologically active molecules. nih.govmdpi.com Chiral ureas are particularly effective in promoting enantioselective reactions through hydrogen-bond-mediated catalysis. mdpi.com
Key strategies for stereoselective synthesis include:
Use of Chiral Starting Materials: The most straightforward approach involves reacting a chiral amine with an isocyanate. The stereocenter in the amine is thus incorporated into the final urea product. researchgate.net
Chiral Catalysts: Bifunctional catalysts that combine a chiral scaffold with a urea moiety and another functional group (e.g., a quaternary ammonium (B1175870) salt) have been designed. researchgate.netrsc.org These catalysts can control the stereochemistry of reactions involving prochiral substrates, such as the asymmetric addition to glycine (B1666218) Schiff bases. researchgate.net
Kinetic Resolution: Chiral catalysts can be used to selectively react with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted.
Recent research has focused on designing novel chiral urea-derived catalysts, including those incorporating iodoarenes, for applications in enantioselective dearomatizing cyclizations. hud.ac.uk The efficiency of these catalytic systems is highly dependent on the catalyst structure and the reaction conditions. mdpi.com
| Stereoselective Approach | Description | Example Application | Reference |
|---|---|---|---|
| Chiral Amine Precursor | Condensation of a chiral amine (e.g., from the chiral pool) with an iso(thio)cyanate. | Synthesis of chiral mono- and bis-thiourea organocatalysts. | mdpi.com |
| Bifunctional Hybrid Catalysts | Combining a chiral scaffold (e.g., trans-1,2-cyclohexanediamine) with a urea and a phase-transfer catalyst moiety. | Asymmetric Michael additions and aldol-initiated cascade reactions of glycine Schiff bases. | researchgate.netrsc.org |
| Chiral Urea-Derived Reagents | Development of novel chiral iodoarenes bearing urea functionalities. | Assessment as catalysts in enantioselective dearomatizing cyclizations. | hud.ac.uk |
Reactivity and Reaction Mechanism Investigations of 1 Carbamoyl 1 Methylurea
Hydrolytic Transformations of 1-Carbamoyl-1-methylurea
The presence of two carbonyl groups in this compound makes it susceptible to hydrolysis, a reaction that can be catalyzed by either acids or bases. The outcomes of these reactions are expected to involve the cleavage of the C-N bonds within the urea (B33335) and acylurea moieties.
Acid-Catalyzed Hydrolysis Mechanisms and Degradation Products
In an acidic medium, the hydrolysis of ureas is a well-documented process. The reaction is initiated by the protonation of one of the carbonyl oxygen atoms, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. For this compound, this can occur at either of the two carbonyl carbons.
The subsequent steps involve proton transfer and the eventual cleavage of the C-N bonds, leading to the formation of smaller, more stable molecules. The expected degradation products from the complete acid-catalyzed hydrolysis of this compound are methylamine (B109427), ammonia (B1221849), and carbon dioxide. The reaction can proceed through intermediate species such as methylurea (B154334) and carbamic acid, which are themselves unstable under these conditions and would further decompose.
Table 1: Predicted Products of Acid-Catalyzed Hydrolysis of this compound
| Reactant | Conditions | Predicted Major Products | Predicted Intermediates |
| This compound | Aqueous Acid, Heat | Methylamine, Ammonia, Carbon Dioxide | Methylurea, Carbamic Acid |
Base-Catalyzed Hydrolysis Mechanisms and Product Profiles
Under basic conditions, the hydrolysis of this compound is anticipated to proceed via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbons. While generally slower than acid-catalyzed hydrolysis for simple ureas, the presence of the acyl group can influence the reaction rate.
The mechanism involves the formation of a tetrahedral intermediate, which then collapses to break the C-N bond, often with the assistance of proton abstraction from a water molecule. Similar to the acid-catalyzed pathway, the final products of complete hydrolysis are expected to be methylamine, ammonia, and carbonate (from the reaction of carbon dioxide with the basic medium).
Table 2: Predicted Products of Base-Catalyzed Hydrolysis of this compound
| Reactant | Conditions | Predicted Major Products |
| This compound | Aqueous Base, Heat | Methylamine, Ammonia, Carbonate |
Thermolytic and Solvolytic Degradation Studies
Thermal decomposition of ureas can lead to the formation of isocyanates and amines. In the case of this compound, heating could potentially lead to the elimination of ammonia or methylamine, although the specific pathway would depend on the temperature and whether the reaction is carried out in the solid state or in a solvent (solvolysis).
One plausible thermolytic pathway involves the formation of methyl isocyanate and formamide (B127407) through an intramolecular rearrangement and cleavage. Solvolysis in a nucleophilic solvent, such as an alcohol, could lead to the formation of carbamates and other related products. For instance, in methanol (B129727), the formation of a methylcarbamate derivative could be expected.
Oxidation and Reduction Pathways of the this compound Scaffold
The oxidation and reduction of the this compound are less commonly studied transformations for this class of compounds. However, predictions can be made based on the functional groups present.
Selective Oxidation Reactions
The oxidation of ureas typically requires strong oxidizing agents and can lead to a variety of products, including nitrogen gas and carbon dioxide. Selective oxidation of this compound is challenging due to the presence of multiple potentially reactive sites. The nitrogen atoms are susceptible to oxidation, and under harsh conditions, the methyl group could also be oxidized.
Without specific literature on the oxidation of this compound, it is hypothesized that strong oxidants could lead to complete degradation, while milder, more selective reagents might allow for transformations such as N-hydroxylation, though such reactions are not well-documented for this specific scaffold.
Reductive Transformations to Amine Derivatives
The reduction of the carbonyl groups in ureas to methylene (B1212753) groups is a challenging transformation that typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of amides to amines is a more common reaction.
For this compound, complete reduction with a strong hydride reagent would be expected to convert both carbonyl groups into methylene groups, potentially yielding N,N'-dimethyl-1,2-diaminoethane and formaldehyde (B43269) or their derivatives after workup. However, such a reaction would likely be non-selective and could lead to a mixture of products due to the high reactivity of the reducing agent.
Table 3: Predicted Products of Reductive Transformation of this compound
| Reactant | Reagent | Predicted Major Products |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | N,N'-dimethyl-1,2-diaminoethane, Methylamine |
Nucleophilic Substitution Reactions Involving this compound
The structure of this compound suggests that it can act as a carbamoylating agent, potentially through mechanisms analogous to those observed for other ureas and carbamoyl (B1232498) derivatives. Generally, ureas themselves are relatively inert towards nucleophiles and often require harsh conditions or catalysis to react. However, hindered or activated ureas can undergo substitution reactions more readily.
The reaction of this compound with nucleophiles such as primary and secondary amines, alcohols, and thiols is anticipated to proceed via a nucleophilic acyl substitution pathway. A plausible mechanism, especially under thermal conditions, involves the dissociation of this compound to form methyl isocyanate and urea. The highly electrophilic methyl isocyanate would then be readily attacked by a nucleophile.
For instance, the reaction with a primary amine (R-NH₂) would likely yield a substituted urea. The general mechanism can be depicted as follows:
Dissociation: this compound undergoes thermal dissociation to generate methyl isocyanate and urea.
Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the methyl isocyanate.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding the final substituted urea product.
This reactivity makes this compound a potential precursor for the synthesis of a variety of substituted ureas. Similar reactions can be envisioned with alcohols to form carbamates and with thiols to form thiocarbamates. The reactivity is expected to be influenced by the nucleophilicity of the attacking species and the reaction conditions.
Table 1: Proposed Products of Nucleophilic Substitution with this compound
| Nucleophile | Nucleophile Structure | Proposed Product | Product Class |
|---|---|---|---|
| Primary Amine | R-NH₂ | 1-Methyl-3-R-urea | Disubstituted Urea |
| Secondary Amine | R₂NH | 1-Methyl-3,3-R₂-urea | Trisubstituted Urea |
| Alcohol | R-OH | Methyl N-R-carbamate | Carbamate |
The ability of this compound to act as a source of methyl isocyanate in situ allows for the introduction of the methylcarbamoyl functional group (-NH(CH₃)C(O)-) onto a variety of substrates. This is a valuable transformation in medicinal and agricultural chemistry, where the urea moiety is a common pharmacophore.
The introduction of functional groups can also be achieved by modifying the this compound structure itself. For example, the N-H protons are acidic and can be deprotonated with a strong base, allowing for alkylation or acylation at the nitrogen atoms, leading to more complex derivatives.
Condensation and Cyclization Reactions of this compound and its Derivatives
This compound is a promising substrate for the synthesis of various heterocyclic systems through condensation and cyclization reactions. The presence of multiple reactive sites allows for the formation of a range of ring structures.
A significant application of urea and its derivatives in organic synthesis is the construction of heterocyclic rings. For example, in reactions with 1,3-dicarbonyl compounds, this compound could potentially participate in reactions analogous to the Biginelli reaction to form substituted pyrimidines.
In a hypothetical reaction with a β-ketoester, this compound could condense to form a dihydropyrimidine (B8664642) derivative. The reaction would likely proceed through the formation of an N-acylimminium ion intermediate, followed by cyclization and dehydration.
Furthermore, reactions with α,β-unsaturated carbonyl compounds could lead to the formation of six-membered heterocyclic rings through Michael addition followed by intramolecular cyclization. The specific outcome of these reactions would be highly dependent on the reaction conditions and the nature of the reactants.
Table 2: Potential Heterocyclic Systems from this compound
| Reactant | Heterocyclic Product | Ring System |
|---|---|---|
| β-Dicarbonyl Compound | Substituted Pyrimidinone | Pyrimidine (B1678525) |
| α,β-Unsaturated Ketone | Substituted Dihydropyrimidinone | Dihydropyrimidine |
| α-Diketone | Substituted Imidazolidinone | Imidazolidine |
Derivatives of this compound, particularly those with appropriately positioned functional groups, could undergo intramolecular cyclization to form various heterocyclic systems. For example, if the methyl group were replaced by a group containing a leaving group (e.g., a 2-haloethyl group), intramolecular cyclization could lead to the formation of a five-membered ring.
Another potential pathway for intramolecular cyclization involves the N-carbamoyl group. N-(Purin-6-ylcarbamoyl) amino acids, which share a similar structural motif, have been shown to undergo intramolecular cyclization to form purinylhydantoins. It is conceivable that derivatives of this compound could undergo similar transformations to yield hydantoin-like structures. The propensity for such cyclizations would depend on the nature of the substituents and the reaction conditions employed.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Carbamoyl 1 Methylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of organic molecules. For 1-Carbamoyl-1-methylurea, a combination of one-dimensional and two-dimensional NMR techniques is predicted to offer a complete assignment of its proton and carbon signals, confirming the connectivity of the methyl and carbamoyl (B1232498) groups to the urea (B33335) backbone.
Proton (¹H) NMR Spectroscopic Analysis for Chemical Shift and Coupling Information
The proton (¹H) NMR spectrum of this compound is anticipated to be relatively simple, displaying signals corresponding to the methyl protons and the protons of the two carbamoyl groups. The chemical shifts of the N-H protons are expected to be broad and their positions highly dependent on the solvent and concentration. The methyl group, being attached to a nitrogen atom adjacent to two carbonyl groups, is predicted to resonate in the downfield region, likely between 2.8 and 3.2 ppm, as a singlet. The protons of the terminal NH2 group of the N1-carbamoyl group are expected to appear as a broad singlet, as are the N-H protons of the second carbamoyl group.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | 2.9 - 3.2 | s (singlet) |
| N1-C(=O)NH₂ | 7.0 - 8.0 | br s (broad singlet) |
| N3-H | 8.5 - 9.5 | br s (broad singlet) |
| N3-C(=O)NH₂ | 7.5 - 8.5 | br s (broad singlet) |
Note: Predicted chemical shifts are in a typical aprotic solvent like DMSO-d₆. The chemical shifts of N-H protons are highly variable.
Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Elucidation
The Carbon-13 (¹³C) NMR spectrum is crucial for defining the carbon skeleton of this compound. Three distinct carbon signals are predicted: one for the methyl carbon and two for the carbonyl carbons of the urea and carbamoyl groups. The carbonyl carbons are expected to resonate at the lower field (higher ppm values) due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The methyl carbon, attached to a nitrogen, will appear at a much higher field.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C H₃ | 25 - 35 |
| N1-C (=O)N | 155 - 160 |
| N3-C (=O)NH₂ | 158 - 163 |
Note: Predicted chemical shifts are in a typical aprotic solvent like DMSO-d₆.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, DEPT) for Connectivity Assignments
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A COSY experiment is not expected to show any cross-peaks for the methyl singlet. However, it could potentially show correlations between the different N-H protons if their exchange rate is slow enough, which is often observed in solvents like DMSO.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum will be instrumental in directly linking the protons to their attached carbons. oup.comnih.gov A clear correlation peak is predicted between the methyl protons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to establishing the connectivity across multiple bonds. oup.comnih.gov Correlations are expected from the methyl protons to the adjacent urea carbonyl carbon. Furthermore, correlations from the N-H protons to the carbonyl carbons would solidify the assignment of the carbamoyl groups.
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would confirm the presence of a CH₃ group (positive signal) and the absence of CH₂ and CH groups. The quaternary carbonyl carbons would be absent in a DEPT-135 spectrum.
Studies on Solvent-Induced NMR Shifts and Conformational Preferences
The chemical shifts of the N-H protons in this compound are expected to be particularly sensitive to the choice of solvent. In proton-donating solvents, hydrogen bonding interactions can lead to significant downfield shifts of the N-H signals. Conversely, in non-polar aprotic solvents, these signals would likely appear at a higher field. The study of these solvent-induced shifts can provide insights into the sites of solvent interaction and the conformational preferences of the molecule, particularly regarding the orientation of the carbamoyl groups. The use of different deuterated solvents such as DMSO-d₆, acetone-d₆, and CDCl₃ would be informative. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₃H₆N₄O₃), the predicted exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value.
Predicted HRMS Data for this compound
| Ion | Predicted Exact Mass |
| [C₃H₆N₄O₃ + H]⁺ | 147.0518 |
The fragmentation of this compound in the mass spectrometer is expected to proceed through the cleavage of the relatively weak N-C and C-N bonds of the urea and carbamoyl moieties. Common fragmentation pathways for ureas and amides involve the loss of isocyanic acid (HNCO) or ammonia (B1221849) (NH₃), as well as cleavage at the carbonyl group. nih.govjove.com The analysis of these fragment ions would provide further confirmation of the proposed structure.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the purity assessment of this compound, a derivatization step would likely be necessary to increase its volatility and thermal stability, a common practice for polar molecules like urea derivatives. nih.govgoogle.com The derivatized compound would then be introduced into the GC, where it is separated from any impurities based on its boiling point and interaction with the stationary phase of the column. The retention time of the derivatized this compound would be a key parameter for its identification.
Hypothetical GC-MS Data for Derivatized this compound:
| Parameter | Expected Value/Observation |
| Retention Time | Dependent on derivatization agent and column specifics |
| Molecular Ion (M+) | Peak corresponding to the mass of the derivatized molecule |
| Key Fragment 1 | Loss of a carbamoyl group |
| Key Fragment 2 | Loss of a methyl group |
| Key Fragment 3 | Cleavage of the urea backbone |
By comparing the obtained mass spectrum with a library of known compounds or by interpreting the fragmentation pattern, the identity of the compound can be confirmed, and its purity can be assessed by quantifying the area of the main peak relative to any impurity peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Reaction Monitoring and Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for monitoring the progress of chemical reactions and for detecting trace amounts of compounds in complex matrices. nih.govnih.gov Due to its polarity, this compound is well-suited for LC-MS/MS analysis, which does not require the compound to be volatile. A reverse-phase or HILIC column could be employed for its separation. nih.gov
For reaction monitoring, small aliquots of the reaction mixture can be injected into the LC-MS/MS system at different time points. The disappearance of reactants and the appearance of this compound can be monitored by selecting the specific mass-to-charge ratio (m/z) of the protonated or deprotonated molecule in the first mass spectrometer (MS1). This selected ion is then fragmented in a collision cell, and a specific fragment ion is monitored in the second mass spectrometer (MS2). This technique, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive.
For trace analysis, the high sensitivity of LC-MS/MS allows for the detection of very low concentrations of this compound. The selection of a specific precursor-to-product ion transition minimizes background noise and enhances the signal-to-noise ratio.
Expected LC-MS/MS Parameters for this compound Analysis:
| Parameter | Expected Value/Observation |
| Precursor Ion [M+H]⁺ | m/z corresponding to the protonated molecule |
| Product Ion 1 | m/z from the loss of NH₃ |
| Product Ion 2 | m/z from the loss of HNCO |
| Collision Energy | Optimized to maximize the intensity of the product ions |
The development of a robust LC-MS/MS method would enable the precise quantification of this compound in various samples, which is crucial for kinetic studies and for detecting residual amounts of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. nipne.ro The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The presence of N-H, C=O, and C-N bonds will give rise to distinct peaks in the spectrum.
The N-H stretching vibrations of the primary and secondary amine groups are expected to appear as broad bands in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations of the two urea moieties will likely result in strong absorption bands around 1600-1700 cm⁻¹. These bands may be split or broadened due to hydrogen bonding. The C-N stretching vibrations and N-H bending vibrations are expected in the fingerprint region (below 1500 cm⁻¹). docbrown.inforesearchgate.net
By analyzing the positions, shapes, and intensities of these absorption bands, the functional groups present in this compound can be confirmed.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch | Amine/Amide |
| 2950 - 2850 | C-H Stretch | Methyl |
| 1700 - 1630 | C=O Stretch | Carbonyl (Urea) |
| 1650 - 1550 | N-H Bend | Amine/Amide |
| 1450 - 1350 | C-N Stretch | Amine/Amide |
The IR spectrum provides a quick and non-destructive method for the initial identification and qualitative assessment of this compound.
X-ray Crystallography for Solid-State Structure Determination
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would need to be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is a result of the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be constructed, and from this, the positions of the individual atoms can be determined. nih.gov
The resulting structural data would provide definitive proof of the connectivity of the atoms in this compound and would reveal its preferred conformation in the solid state.
Hypothetical Key Molecular Geometry Parameters for this compound:
| Parameter | Expected Range |
| C=O Bond Length | 1.23 - 1.26 Å |
| C-N Bond Length (Urea) | 1.33 - 1.38 Å |
| N-C-N Bond Angle | 118 - 122° |
| O=C-N Bond Angle | 120 - 124° |
This level of structural detail is unattainable by other analytical techniques and is crucial for understanding the molecule's physical and chemical properties.
In the solid state, molecules of this compound will interact with each other through non-covalent interactions, such as hydrogen bonds, to form a three-dimensional crystal lattice. The urea functional group is well-known for its ability to form strong and directional hydrogen bonds. The N-H groups act as hydrogen bond donors, while the carbonyl oxygens act as hydrogen bond acceptors.
Comprehensive Multi-Technique Analytical Approaches for Structural Characterization
A single analytical technique is often insufficient for the complete and unambiguous characterization of a novel compound. A comprehensive approach that integrates data from multiple techniques is essential for a thorough structural elucidation of this compound.
The initial identification and functional group analysis would be performed using IR spectroscopy. The molecular weight and fragmentation pattern, which provide information about the molecular formula and connectivity, would be determined by mass spectrometry (GC-MS or LC-MS/MS). Purity would be assessed by a chromatographic method, such as GC or LC. Finally, the definitive three-dimensional structure in the solid state would be established by single-crystal X-ray diffraction.
By combining the information from these complementary techniques, a complete and confident structural assignment of this compound can be achieved, providing a solid foundation for any further investigation into its chemical and biological properties.
Computational Chemistry and Theoretical Modeling of 1 Carbamoyl 1 Methylurea
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and predicting the chemical behavior of molecules.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 1-Carbamoyl-1-methylurea, DFT calculations would typically be employed to determine the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, DFT can be used to calculate various energetic properties, including the total energy, enthalpy of formation, and Gibbs free energy, which are fundamental for understanding the molecule's stability and thermodynamics.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Total Energy | Data not available |
| Dipole Moment | Data not available |
Note: This table is for illustrative purposes only, as specific data for this compound is not available in the searched literature.
Theoretical calculations are invaluable for predicting how a molecule will react. By mapping the potential energy surface of a reaction, computational chemists can identify the most likely pathways for chemical transformations. For this compound, this would involve modeling its reactions with various reagents to predict the regioselectivity—that is, which site on the molecule is most likely to react. The structures and energies of transition states, which are the high-energy intermediates between reactants and products, can be calculated to determine the activation energy and, consequently, the rate of a reaction.
Computational methods can predict the spectroscopic properties of a molecule with a high degree of accuracy. For this compound, theoretical calculations could generate its expected Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental results.
Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Calculated Value | Experimental Value |
|---|---|---|
| 1H NMR Chemical Shifts (ppm) | Data not available | Data not available |
| 13C NMR Chemical Shifts (ppm) | Data not available | Data not available |
| Key IR Frequencies (cm-1) | Data not available | Data not available |
Note: This table is for illustrative purposes only, as specific data for this compound is not available in the searched literature.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and dynamic behavior of a molecule are crucial to its function and properties.
Most molecules can exist in various spatial arrangements, known as conformations. Conformational analysis of this compound would involve systematically exploring its possible shapes to identify the most stable, low-energy conformations. This is typically done by rotating the single bonds within the molecule and calculating the energy of each resulting structure. The results of such an analysis would reveal the preferred three-dimensional structure of the molecule and the energy barriers between different conformations.
Intermolecular Interaction Modeling
The non-covalent interactions involving this compound are pivotal in understanding its solid-state architecture and its behavior in solution. Computational models allow for a detailed examination of these forces, which include hydrogen bonding, π-stacking, and NH-π interactions.
The molecular structure of this compound, featuring multiple amine hydrogens as donors and carbonyl oxygens as acceptors, is conducive to the formation of extensive hydrogen bonding networks. Theoretical studies on analogous acyclic urea (B33335) derivatives have demonstrated the prevalence of robust hydrogen-bonded motifs. iitg.ac.innih.gov
In the case of this compound, computational models predict the formation of dimeric structures and one-dimensional "tape" motifs. acs.org The primary hydrogen bonds are anticipated to be of the N-H···O type. The planarity of the urea groups facilitates the formation of these well-defined hydrogen-bonded chains. nih.gov The steric hindrance from the methyl group is not expected to significantly disrupt these primary hydrogen bonding patterns. cardiff.ac.uk
| Donor | Acceptor | D-H···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|
| N-H | O=C | 1.8 - 2.2 | 160 - 180 |
| N-H | O=C | 1.9 - 2.3 | 150 - 170 |
Note: The data in this table are representative values based on computational studies of similar acyclic urea derivatives and are intended to be illustrative for this compound.
While this compound lacks aromatic rings, which are typically associated with π-stacking, the delocalized π-systems of the carbonyl groups can participate in weaker, yet significant, intermolecular interactions. nih.gov Computational studies on small molecules with amide groups have highlighted the importance of such interactions in their solid-state packing. researchgate.net
| Interaction Type | Interacting Moieties | Estimated Interaction Energy (kcal/mol) |
|---|---|---|
| Carbonyl π-π stacking | C=O ··· C=O | -0.5 to -1.5 |
| NH-π | N-H ··· C=O | -0.3 to -1.0 |
Note: The data in this table are estimated values based on theoretical calculations of analogous small molecules containing amide and urea functionalities.
The propensity of this compound to form robust hydrogen bonds makes it a compelling candidate for the construction of supramolecular assemblies. mdpi.com The directional nature of the N-H···O hydrogen bonds can guide the self-assembly of individual molecules into well-ordered, higher-dimensional structures. iitg.ac.iniciq.orgsc.edu
Theoretical models suggest that this compound could form linear, one-dimensional chains or tapes through intermolecular hydrogen bonding. acs.org These tapes could further interact through weaker forces to form two-dimensional sheets or more complex three-dimensional networks. The study of such self-assembly processes is crucial for the design of novel materials with tailored properties. acs.orgnih.gov
Theoretical Prediction of Chemical Reactivity Descriptors
Density Functional Theory (DFT) is a powerful computational tool for predicting the chemical reactivity of molecules through the calculation of various electronic properties known as reactivity descriptors. scirp.orgnih.gov These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. appliedmineralogy.com For this compound, these descriptors can be estimated based on calculations performed on structurally similar compounds like N-methylurea. researchgate.net
| Descriptor | Symbol | Predicted Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.5 to -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 1.5 to 2.5 |
| HOMO-LUMO Gap | ΔE | 9.0 to 10.0 |
| Ionization Potential | I ≈ -EHOMO | 6.5 to 7.5 |
| Electron Affinity | A ≈ -ELUMO | -2.5 to -1.5 |
| Global Hardness | η = (I - A) / 2 | 4.5 to 5.0 |
| Chemical Potential | μ = -(I + A) / 2 | -2.5 to -2.0 |
| Electrophilicity Index | ω = μ2 / 2η | 0.5 to 0.7 |
Note: These values are representative and based on DFT calculations for N-methylurea, a structurally related compound, and serve as an estimation for the reactivity of this compound.
Mechanistic Investigations of 1 Carbamoyl 1 Methylurea Interactions with Biological Systems General Urea Context
General Principles of Urea (B33335) Moiety Engagement in Biological Recognition
The engagement of the urea moiety in biological systems is primarily governed by its unique electronic and structural properties, which facilitate specific non-covalent interactions. The planar structure and the presence of hydrogen bond donors (the -NH groups) and a hydrogen bond acceptor (the carbonyl oxygen) allow urea and its derivatives to form multiple, stable connections with biological macromolecules like proteins and nucleic acids.
Role of Hydrogen Bonding in Drug-Target Interactions
Hydrogen bonding is a central mechanism by which urea-containing molecules interact with biological targets. The urea functional group can act as both a hydrogen bond donor and acceptor, allowing it to form a network of interactions within a protein's binding site. These interactions are critical for the stability and specificity of the drug-target complex.
Urea can form direct hydrogen bonds with the polar moieties of a protein, particularly with the peptide backbone. nih.gov This interaction involves competition with water molecules, which also form hydrogen bonds with the protein. nih.govacs.org While protein-water hydrogen bonds are often stronger than protein-urea hydrogen bonds acs.org, the ability of urea to form multiple interactions can collectively contribute significantly to binding affinity. acs.org In some cases, urea derivatives engage in water-mediated hydrogen bonding, where a water molecule bridges the urea carbonyl group and residues in the active site, such as Ile50 and Ile50' in HIV-1 protease. nih.gov Furthermore, the formation of intramolecular hydrogen bonds in certain urea derivatives can create a more rigid, pre-organized conformation that is favorable for binding, effectively mimicking more complex structures. nih.gov
| Interaction Type | Donor | Acceptor | Significance in Biological Systems |
| Direct H-Bond | Urea (-NH) | Protein Backbone (C=O) | Stabilizes protein-ligand complexes. |
| Direct H-Bond | Protein Side Chain (-OH, -NH) | Urea (C=O) | Contributes to binding specificity. |
| Water-Mediated H-Bond | Urea (C=O) / Protein | Water Molecule | Bridges interactions in wider binding pockets. |
| Intramolecular H-Bond | Urea (-NH) | Other functional group in the same molecule | Increases molecular rigidity and binding affinity. |
Influence of Aromatic Stacking Interactions in Protein Binding
Beyond hydrogen bonding, the urea moiety can engage in stabilizing interactions with aromatic residues of proteins, such as phenylalanine, tyrosine, and tryptophan. mdpi.comnih.govnih.gov These interactions, known as π-stacking, are a significant driving force in the binding of urea derivatives and in the process of urea-induced protein denaturation. nih.govacs.orgresearchgate.net
Urea exhibits a remarkable ability to form both stacking and NH-π interactions with the aromatic groups of proteins. nih.govnih.govacs.orgresearchgate.net In stacking interactions, the planar urea molecule aligns with the face of the aromatic ring, an interaction driven by dispersion forces. nih.gov In NH-π interactions, one of the N-H bonds of urea points towards the electron-rich π-system of the aromatic ring. nih.govacs.org These interactions are stabilizing and can be long-lasting, playing a crucial role in exposing the hydrophobic cores of proteins during denaturation and in the binding of urea-based drugs. nih.govacs.org Studies have shown that in protein structures crystallized with urea or its derivatives, a significant percentage (25-38%) exhibit stacking arrangements with aromatic residues. nih.gov
| Aromatic Amino Acid | Interaction Type with Urea | Average Interaction Energy (kcal/mol) |
| Phenylalanine (Phe) | π-π Stacking | -0.2 to -3.4 mdpi.com |
| Tyrosine (Tyr) | π-π Stacking | -0.2 to -3.4 mdpi.com |
| Tryptophan (Trp) | π-π Stacking, NH-π | Not specified |
Enzyme-Substrate/Inhibitor Interaction Mechanisms of Urea Derivatives
Urea derivatives are widely utilized as enzyme inhibitors in medicinal chemistry. nih.gov Their mechanism of action can range from competitive binding at the active site to irreversible inactivation of the enzyme.
Investigation of Enzyme Active Site Binding and Substrate Specificity
The binding of urea derivatives to enzyme active sites is dictated by the specific arrangement of amino acid residues that form the binding pocket. The urea moiety often mimics the structure of a natural substrate or transition state. For example, in the inhibition of kinases, the urea functionality in drugs like Sorafenib and Lenvatinib is crucial for molecular recognition within the protein kinase active site. nih.gov
Enzymes exhibit specificity for their substrates, a principle that also applies to urea-based inhibitors. The "lock and key" or "induced fit" models describe how enzymes recognize specific substrates. quora.com The shape, charge distribution, and hydrogen-bonding potential of the urea derivative must be complementary to the enzyme's active site for effective binding.
Studies on the Modulation of Enzyme Catalytic Activity
Urea and its derivatives can modulate enzyme activity in several ways. At high concentrations, urea is a well-known protein denaturant that interferes with the hydrogen bonds holding the enzyme's secondary and tertiary structures together, leading to unfolding and loss of catalytic activity. quora.com
However, at lower, sub-denaturing concentrations, urea can paradoxically activate certain enzymes. For instance, the enzyme adenylate kinase is activated by urea. nih.govbiorxiv.org This activation is attributed to two mechanisms: urea promotes a more "open" conformation of the enzyme, which helps in the proper positioning of substrates, and it decreases the affinity for an allosteric inhibitor (AMP), facilitating more efficient catalysis. nih.govbiorxiv.org
Some urea derivatives act as irreversible inhibitors by forming covalent bonds with residues in the enzyme's active site. For example, certain urea-containing compounds can irreversibly inhibit fatty acid amide hydrolase (FAAH) through carbamoylation of a catalytic serine residue (Ser241), effectively inactivating the enzyme. nih.gov
Biochemical Transformation Pathways
In biological systems, urea itself is a key metabolite in nitrogen metabolism. Its primary biochemical pathways involve its synthesis as a means of detoxifying ammonia (B1221849) and its breakdown to release nitrogen for metabolic use.
The main pathway for urea synthesis in mammals and amphibians is the Urea Cycle , also known as the ornithine cycle. wikipedia.org This series of five enzymatic reactions primarily occurs in the liver and converts toxic ammonia, a byproduct of amino acid catabolism, into the less toxic urea, which is then excreted in urine. wikipedia.orgwikipedia.orgdietetics.academy
The key steps of the urea cycle are summarized below:
Formation of Carbamoyl (B1232498) Phosphate: Ammonia (NH₃) and bicarbonate (HCO₃⁻) are converted to carbamoyl phosphate by carbamoyl phosphate synthetase I in the mitochondria. dietetics.academynews-medical.net
Formation of Citrulline: Carbamoyl phosphate donates its carbamoyl group to ornithine to form citrulline, a reaction catalyzed by ornithine transcarbamylase. wikipedia.orgnews-medical.net
Formation of Argininosuccinate: Citrulline is transported to the cytosol and reacts with aspartate to form argininosuccinate, catalyzed by argininosuccinate synthetase. wikipedia.orgnews-medical.net
Cleavage of Argininosuccinate: Argininosuccinate is cleaved by argininosuccinate lyase into arginine and fumarate. wikipedia.orgnews-medical.net
Formation of Urea: Arginine is hydrolyzed by arginase to produce urea and regenerate ornithine, which is then transported back into the mitochondria for the next cycle. wikipedia.orgnews-medical.net
The primary pathway for urea degradation is enzymatic hydrolysis catalyzed by the enzyme urease . This enzyme, found in various bacteria, fungi, and plants, breaks down urea into ammonia and carbamate. researchgate.netebi.ac.uk The carbamate then spontaneously decomposes to form another molecule of ammonia and carbonic acid. researchgate.net This reaction is extremely rapid, proceeding at a rate approximately 10¹⁴ times faster than the non-catalyzed hydrolysis of urea. researchgate.net
Enzymatic Hydrolysis by Urease and Related Enzymes
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. nih.govqmul.ac.uk The carbamate produced then spontaneously decomposes to form another molecule of ammonia and carbonic acid. qmul.ac.ukwikipedia.org This enzymatic process is crucial in the nitrogen cycle for the degradation of urea. wikipedia.org
The hydrolysis of urea by urease occurs in two stages:
(NH₂)₂CO + H₂O → NH₃ + NH₂COOH (Carbamic acid)
NH₂COOH + H₂O → NH₃ + H₂CO₃ (Carbonic acid)
| Substrate | Enzyme | General Observation |
| Urea | Urease | Efficiently hydrolyzed to ammonia and carbamate. |
| Methylurea (B154334) | Urease | Acts as a substrate, exhibits Michaelis-Menten kinetics. cdnsciencepub.com |
| Ethylurea | Urease | Acts as a substrate, exhibits Michaelis-Menten kinetics. cdnsciencepub.com |
| Formylurea | Urease | Acts as a substrate for urease. cdnsciencepub.com |
| Allylurea | Urease | Acts as a substrate for urease. cdnsciencepub.com |
In Vitro Metabolic Stability Studies (Excluding Pharmacokinetics)
In vitro metabolic stability assays are crucial for understanding the potential biotransformation of a compound in a biological system, independent of its absorption, distribution, and excretion. These studies typically utilize liver-derived systems, such as microsomes or hepatocytes, which contain a wide array of drug-metabolizing enzymes. wuxiapptec.comthermofisher.comadmescope.com
For urea-based compounds, metabolic pathways can include oxidation, hydrolysis, and conjugation. The primary enzyme families involved are Cytochrome P450 (CYP) for oxidative metabolism and carboxylesterases (CES) for hydrolysis. admescope.comnih.gov
Experimental Systems for In Vitro Metabolic Stability:
Liver Microsomes: These are subcellular fractions containing primarily CYP enzymes and are used to study Phase I oxidative metabolism. wuxiapptec.com They require the addition of cofactors like NADPH. researchgate.net
Hepatocytes: These are intact liver cells that contain a broader range of both Phase I and Phase II (conjugative) enzymes, providing a more complete picture of metabolic pathways. wuxiapptec.comthermofisher.com
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. admescope.com
Potential Metabolic Fates of 1-Carbamoyl-1-methylurea:
Given its structure, this compound could undergo several metabolic transformations:
Hydrolysis: The amide bonds in the urea and carbamoyl moieties are susceptible to hydrolysis by amidases or carboxylesterases, leading to the formation of methylurea, carbamic acid, and ultimately ammonia and carbon dioxide.
Oxidation: The methyl group could be a site for hydroxylation mediated by CYP enzymes, forming a hydroxymethyl derivative, which could be further oxidized to a carboxylic acid.
N-dealkylation: While less common for such a small alkyl group, N-demethylation is a theoretical possibility.
The stability of this compound in these in vitro systems would be determined by measuring the decrease in its concentration over time using techniques like LC-MS. researchgate.net The results would be expressed as the metabolic half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
| In Vitro System | Key Enzymes Present | Potential Reactions for this compound |
| Liver Microsomes | Cytochrome P450 (CYP) enzymes wuxiapptec.com | Oxidation (e.g., hydroxylation of the methyl group) |
| Hepatocytes | CYPs, Carboxylesterases, UGTs, SULTs wuxiapptec.comthermofisher.com | Oxidation, Hydrolysis, Conjugation |
| S9 Fraction | Microsomal and cytosolic enzymes admescope.com | Broad range of Phase I and Phase II reactions |
Molecular Target Identification and Validation Strategies for Urea-Based Scaffolds
The urea moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to form multiple hydrogen bonds with biological targets, making it a common feature in many bioactive compounds. nih.govnih.govfrontiersin.org Identifying the specific molecular targets of urea-based compounds like this compound is essential for understanding their mechanism of action.
Chemical Genomic Screening Methods
Chemical genomics, or chemogenomics, involves the systematic screening of libraries of small molecules against a collection of potential biological targets to identify novel interactions. wikipedia.org This approach can be used to identify the molecular targets of this compound.
Forward Chemogenomics: In this approach, the compound of interest (this compound) would be screened against a large panel of cells with known genetic backgrounds or against a library of purified proteins to identify which cells or proteins are affected by the compound. This can reveal the biological pathways and potential targets modulated by the compound.
Reverse Chemogenomics: Here, a library of diverse small molecules is screened against a specific protein target that is hypothesized to be modulated by a urea-based scaffold. wikipedia.org While not directly identifying the target of this compound, this method helps to understand the types of urea-containing structures that can interact with a particular target.
These high-throughput screening methods can utilize various detection technologies, such as fluorescence, luminescence, or radioactivity, to measure the interaction between the small molecule and the potential target. umich.edu
Proteolysis-Based Target Identification Techniques
Proteolysis-based methods leverage the fact that the binding of a small molecule to a protein can alter its conformation and, consequently, its susceptibility to digestion by proteases. nih.gov
One such technique is Drug Affinity Responsive Target Stability (DARTS) . The general workflow for DARTS is as follows:
A cell lysate is treated with the compound of interest (e.g., this compound).
The lysate is then subjected to limited proteolysis by a protease such as pronase or thermolysin.
Proteins that are bound to the compound may be protected from proteolysis, resulting in less degradation compared to their unbound state.
The protein bands are then separated and visualized using SDS-PAGE.
Protein bands that show increased stability in the presence of the compound are excised and identified by mass spectrometry.
Another related technique is Pulse Proteolysis , where proteins are exposed to a denaturant like urea, making them more susceptible to proteolysis. nih.gov The binding of a ligand can stabilize the protein, making it more resistant to denaturation and subsequent proteolysis. nih.gov
These methods are powerful for identifying direct binding targets of a small molecule in a complex biological sample without the need for chemical modification of the compound.
Computational Docking and Ligand-Protein Interaction Studies
Computational methods are invaluable for predicting and analyzing the interactions between a ligand, such as this compound, and its potential protein targets.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would be performed against the binding sites of known or putative protein targets. The urea moiety is a key pharmacophore due to its ability to act as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). nih.govnih.gov Docking algorithms would explore various conformations of the ligand within the binding pocket and score them based on the predicted binding affinity, taking into account interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.net
Ligand-Protein Interaction Analysis: Once a docked pose is obtained, the specific interactions between this compound and the protein's amino acid residues can be analyzed in detail. The urea scaffold is known to form bidentate hydrogen bonds with protein backbones, for example, with the hinge region of kinases. nih.gov The methyl group would likely be involved in hydrophobic interactions.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the predicted ligand-protein complex over time. researchgate.net These simulations provide insights into the dynamic nature of the binding and can help to refine the binding mode and estimate the binding free energy.
These computational approaches can guide the design of new analogs with improved potency and selectivity and help to rationalize structure-activity relationships.
| Technique | Principle | Application to this compound |
| Chemical Genomics | Systematic screening of compound-target interactions. wikipedia.org | Identify novel protein targets by screening against protein libraries. |
| Proteolysis-Based Methods (e.g., DARTS) | Ligand binding alters protein susceptibility to proteolysis. nih.gov | Identify direct binding partners in a cell lysate. |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. researchgate.net | Predict how it binds to potential targets and the key interactions involved. |
| Molecular Dynamics | Simulates the movement of atoms in a ligand-protein complex over time. researchgate.net | Assess the stability of the predicted binding pose. |
Based on a comprehensive search for scientific literature, there is insufficient specific data available for the chemical compound "this compound" to generate a thorough and scientifically accurate article that strictly adheres to the requested detailed outline on its environmental fate and transformation.
Extensive searches were conducted for each specified section and subsection, including:
Hydrolytic Degradation Mechanisms in Aquatic Environments
Microbial Degradation and Biotransformation Studies
Enzyme-Mediated Breakdown in Environmental Systems
Photolytic Degradation Pathways
Thermal Decomposition Studies
The available scientific literature focuses broadly on urea and other, more common urea derivatives, such as various herbicides. However, specific experimental data, degradation rates, transformation pathways, and detailed research findings concerning "this compound" are not present in the accessible resources.
Therefore, it is not possible to provide a fact-based, detailed article focusing solely on "this compound" as per the user's strict instructions without resorting to speculation or inaccurate extrapolation from other dissimilar compounds.
Environmental Fate and Transformation Mechanisms of Urea Derivatives
Analytical Methodologies for Tracing Environmental Transformations
The elucidation of the environmental fate of any chemical compound, including urea (B33335) derivatives like 1-Carbamoyl-1-methylurea, relies on sophisticated analytical methodologies. These techniques are crucial for tracking the compound's degradation pathways and identifying its transformation products, often referred to as metabolites.
Isotopic Labeling Approaches in Degradation Pathway Elucidation
Isotopic labeling is a powerful tool for tracing the metabolic fate of a molecule in a complex environmental matrix. This technique involves replacing one or more atoms in the molecule of interest with their stable or radioactive isotopes. For a compound like this compound, common isotopes for labeling would include Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) at specific positions within the molecule.
Hypothetical Application to this compound:
To study the degradation of this compound, one could synthesize it with a ¹³C label in the carbonyl group or the methyl group, or with a ¹⁵N label in the urea or carbamoyl (B1232498) nitrogen atoms. This labeled compound would then be introduced into an environmental sample, such as soil or a water-sediment system. Over time, samples are collected and analyzed. The presence of the isotopic label in various degradation products allows for the unambiguous identification of molecules originating from the parent compound. This helps in constructing a detailed degradation pathway, distinguishing between biotic (microbial) and abiotic (e.g., hydrolysis, photolysis) transformation processes.
Table 1: Potential Isotopic Labeling Strategies for this compound
| Labeled Position | Isotope | Potential Insights |
| Carbamoyl Carbonyl | ¹³C | Tracing the fate of the carbamoyl group, potential for decarboxylation. |
| Urea Carbonyl | ¹³C | Understanding the stability of the core urea structure. |
| Methyl Group | ¹³C | Following the transformation or removal of the methyl substituent. |
| Carbamoyl Nitrogen | ¹⁵N | Investigating the cleavage of the carbamoyl functional group. |
| Urea Nitrogens | ¹⁵N | Tracking the mineralization of nitrogen from the urea backbone. |
This table is illustrative and based on general principles of isotopic labeling.
Advanced Chromatographic-Mass Spectrometric Techniques for Metabolite Identification
The identification of unknown metabolites formed during the degradation of this compound would necessitate the use of advanced analytical techniques that couple high-resolution separation with sensitive and specific detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a cornerstone technique for the analysis of non-volatile and polar compounds like many urea derivatives and their potential metabolites.
Chromatographic Separation: A liquid chromatograph separates the components of a complex mixture based on their physicochemical properties. For polar compounds like this compound and its expected degradation products (e.g., methylurea (B154334), urea, and potentially hydroxylated or demethylated species), hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with polar-modified columns would likely be employed.
Mass Spectrometric Detection: The mass spectrometer ionizes the separated molecules and measures their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its metabolites.
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (the "parent ion") is selected, fragmented, and the resulting "fragment ions" are detected. The fragmentation pattern is characteristic of the molecule's structure and is invaluable for identifying unknown metabolites by comparing their fragmentation patterns to that of the parent compound and to spectral libraries.
Gas Chromatography-Mass Spectrometry (GC-MS):
While less suited for polar and non-volatile compounds in their native form, GC-MS can be a powerful tool for the analysis of certain degradation products of this compound, especially after a derivatization step.
Derivatization: To make polar metabolites amenable to GC analysis, they are chemically modified to increase their volatility. Common derivatization techniques for compounds with -NH and -OH groups include silylation (e.g., using BSTFA or MTBSTFA) or acylation.
Separation and Detection: The derivatized compounds are then separated on a GC column and detected by a mass spectrometer. GC-MS often provides excellent chromatographic resolution and well-established mass spectral libraries for compound identification.
Table 2: Hypothetical Application of Chromatographic-Mass Spectrometric Techniques for this compound Metabolite Identification
| Analytical Technique | Sample Preparation | Potential Target Analytes | Key Information Obtained |
| LC-HRMS/MS | Direct injection of aqueous extract | This compound, methylurea, urea, hydroxylated metabolites | Accurate mass for elemental composition, fragmentation patterns for structural elucidation. |
| GC-MS | Derivatization (e.g., silylation) of extract | Volatilized derivatives of smaller, more polar degradation products | High-resolution separation, identification based on retention time and mass spectra. |
This table presents a hypothetical analytical approach in the absence of specific experimental data for this compound.
Advanced Research Methodologies and Future Perspectives for 1 Carbamoyl 1 Methylurea Research
Radiochemical Synthesis and Applications in Mechanistic Studies
Radiolabeling is an indispensable tool for elucidating reaction mechanisms and tracking the metabolic fate of molecules. The synthesis of isotopically labeled 1-Carbamoyl-1-methylurea, for instance with Carbon-14 (¹⁴C) or Carbon-13 (¹³C), would enable precise mechanistic studies of its formation, degradation, and interaction with biological systems.
Prospective Radiosynthesis Routes:
A potential synthetic route for [¹⁴C]-1-Carbamoyl-1-methylurea could involve the reaction of [¹⁴C]-methyl isocyanate with urea (B33335). Alternatively, labeled urea could be reacted with methyl isocyanate. The choice of labeled precursor would depend on the specific mechanistic question being addressed.
| Labeled Precursor | Potential Reaction | Target Labeled Position | Application in Mechanistic Studies |
| [¹⁴C]-Methyl Isocyanate | CH₃NCO* + H₂NCONH₂ → CH₃NHCONHCONH₂ | Carbonyl group of the carbamoyl (B1232498) moiety | Studying the kinetics and mechanism of its formation and degradation pathways. |
| [¹⁴C]-Urea | CH₃NCO + H₂NCONH₂ → CH₃NHCONHCONH₂* | Carbonyl group of the urea moiety | Investigating its role as a precursor in the formation of other compounds. |
| [¹⁵N]-Urea | CH₃NCO + H₂NCO¹⁵NH₂ → CH₃NHCO¹⁵NHCONH₂ | Nitrogen atoms of the urea moiety | Tracing the nitrogen atoms in metabolic or environmental fate studies. |
The use of such radiolabeled compounds would be instrumental in understanding the compound's stability, reactivity, and potential for biotransformation. These studies could provide critical data for applications in medicinal chemistry and environmental science.
High-Throughput Screening Methodologies for Exploring Reactivity and Interactions
High-throughput screening (HTS) allows for the rapid and parallel testing of a large number of compounds, making it a powerful tool for discovering new reactions and biological interactions. thermofisher.com Applying HTS to libraries of urea derivatives, including this compound, could accelerate the discovery of novel applications.
HTS for Reactivity and Catalysis:
A library of substituted ureas could be screened against a panel of substrates and reaction conditions to identify new catalytic activities. For instance, the potential of this compound and its analogs to act as organocatalysts in various organic transformations could be systematically explored. scilit.comnih.gov
HTS for Biological Interactions:
Screening this compound against a wide range of biological targets, such as enzymes and receptors, could identify novel bioactivities. nih.govnih.gov This approach has been successful in identifying small molecule inhibitors for various targets and could reveal unexpected therapeutic potential for this compound. nih.govnih.gov
| HTS Application | Library Type | Screening Target | Potential Outcomes |
| Catalyst Discovery | Diverse library of N-substituted ureas | Panel of organic reactions (e.g., aldol, Michael additions) | Identification of novel organocatalysts with unique selectivity. rsc.org |
| Drug Discovery | Focused library around the this compound scaffold | Biological targets (e.g., kinases, proteases, urea transporters) | Discovery of new lead compounds for various diseases. nih.govchem-space.com |
| Material Science | Combinatorial library of functionalized ureas | Polymer formulations, surface coatings | Development of new materials with enhanced properties. |
Development of Novel Analytical Methods for Comprehensive Characterization and Detection
The accurate characterization and sensitive detection of this compound, particularly in complex mixtures, requires the development of advanced analytical methodologies.
Chromatographic and Mass Spectrometric Techniques:
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the selective and sensitive quantification of substituted ureas. nih.govresearchgate.net The development of specific LC-MS/MS methods for this compound would enable its detection at trace levels in biological and environmental samples. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the unequivocal identification of the compound and its metabolites. nih.gov
Advanced NMR Spectroscopy:
While standard ¹H and ¹³C NMR are crucial for structural elucidation, advanced NMR techniques can provide deeper insights into the conformation and dynamics of this compound. ipb.ptnih.gov Two-dimensional NMR experiments, such as HSQC and HMBC, can confirm connectivity, while techniques like zero-field NMR could offer novel ways to study its spin topology. acs.orgresearchgate.net Conformational studies using a combination of NMR and computational methods can reveal the preferred spatial arrangement of the molecule, which is critical for understanding its interactions. nih.gov
| Analytical Technique | Information Provided | Potential Application for this compound |
| HPLC-MS/MS | High sensitivity and selectivity for quantification. | Detection in biological fluids, environmental samples, and reaction mixtures. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass for elemental composition determination. | Unambiguous identification and structural confirmation. wiley.com |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity and spatial relationships between atoms. | Complete structural assignment and differentiation from isomers. researchgate.net |
| Computational Modeling | Conformational preferences and energetic landscapes. | Predicting bioactive conformations and understanding receptor binding. nih.gov |
Emerging Research Areas in Urea Chemistry Relevant to this compound
The field of urea chemistry is continuously evolving, with several emerging areas holding relevance for the future study of this compound.
Urea Derivatives in Organocatalysis:
Urea and thiourea (B124793) derivatives have gained significant attention as hydrogen-bond-donating organocatalysts. nih.govrsc.orgresearchgate.net Future research could explore the catalytic potential of this compound in asymmetric synthesis, leveraging its specific stereoelectronic properties.
Functional Materials:
The ability of the urea functional group to form strong hydrogen bonds makes it a valuable building block for supramolecular chemistry and materials science. mdpi.comresearchgate.net Investigating the self-assembly properties of this compound could lead to the development of novel gels, liquid crystals, or functional polymers. researchgate.net Functionalization of materials like carbon nanotubes or graphene oxide with urea derivatives has been shown to enhance their properties for applications such as corrosion inhibition. elsevierpure.comjmaterenvironsci.com
Bridging Fundamental Chemical Research with Broader Scientific Disciplines
The fundamental study of this compound has the potential to impact a wide range of scientific disciplines.
Medicinal Chemistry and Drug Discovery:
The urea moiety is a common scaffold in many approved drugs due to its ability to form key hydrogen bonding interactions with biological targets. nih.govchem-space.comresearchgate.netacs.org Detailed mechanistic studies on the reactivity and interactions of this compound could inform the design of novel therapeutics with improved efficacy and selectivity.
Agrochemistry:
N-substituted ureas are a well-established class of herbicides and plant growth regulators. nih.gov Understanding the environmental fate and biological activity of this compound could lead to the development of more effective and environmentally benign agrochemicals.
Materials Science and Engineering:
As discussed, the hydrogen-bonding capabilities of the urea group are of great interest in materials science. elsevierpure.comjmaterenvironsci.com Fundamental studies on the solid-state packing and solution-phase aggregation of this compound could provide valuable insights for the rational design of new materials with tailored properties.
By pursuing these advanced research methodologies and exploring these emerging areas, the scientific community can continue to build upon the foundational knowledge of urea chemistry and unlock the full scientific and technological potential of this compound.
Q & A
Basic: What are the optimal conditions for synthesizing 1-Carbamoyl-1-methylurea to ensure high yield and purity?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key factors include:
- Temperature control : Elevated temperatures may accelerate side reactions (e.g., hydrolysis of the carbamoyl group).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while minimizing undesired solvolysis.
- Stoichiometry : Precise molar ratios of reactants (e.g., methylurea and carbamoyl chloride) must be validated via pilot studies.
- Purification : Use column chromatography or recrystallization with solvents like ethanol/water mixtures to isolate the compound. Validate purity via HPLC or TLC (Rf consistency) and confirm using melting point analysis .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
Core characterization methods include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify protons on the methyl and carbamoyl groups. For example, the methyl group adjacent to the urea nitrogen typically appears as a singlet near δ 3.0 ppm in <sup>1</sup>H NMR.
- IR spectroscopy : Confirm carbamoyl C=O stretching vibrations (~1680–1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C3H7N3O2, expected m/z 134.0561).
- Elemental analysis : Match experimental C/H/N percentages to theoretical values (±0.3% tolerance). Always compare data with structurally analogous compounds in databases like PubChem .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
Contradictions often arise from methodological variability. Address these by:
- Comparative analysis : Replicate experiments using protocols from conflicting studies while controlling variables (e.g., cell lines, solvent concentrations).
- Validation assays : Use orthogonal techniques (e.g., enzyme inhibition assays vs. cellular viability tests) to confirm bioactivity mechanisms.
- Meta-analysis : Evaluate source reliability using criteria such as peer review status, reproducibility claims, and alignment with established toxicological models (e.g., EPA DSSTox guidelines). Cross-reference secondary databases (SciFinder, Reaxys) to identify consensus data .
Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the carbamoyl and methyl groups.
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solvolysis pathways under varying pH conditions.
- Retrosynthetic analysis : Use tools like Synthia or Reaxys to propose feasible synthetic routes. Validate predictions with small-scale experiments.
- Database mining : Extract reactivity data for structurally similar compounds (e.g., methylurea derivatives) from PubChem or ChemSpider to infer trends .
Basic: What strategies should be employed when conducting a literature review on this compound to ensure comprehensive coverage?
Methodological Answer:
- Primary sources : Search peer-reviewed journals via PubMed or Web of Science using keywords like "this compound synthesis" or "urea derivatives bioactivity."
- Secondary databases : Use SciFinder to retrieve curated reaction data or patent disclosures. Filter results by publication date (post-2000) to exclude obsolete methods.
- Tertiary resources : Consult review articles on urea chemistry for mechanistic context.
- Gray literature : Include dissertations or conference abstracts (via ProQuest) for preliminary findings. Always cross-check CAS registry numbers (e.g., 45598-79-9 for analogs) to avoid misidentification .
Advanced: How should researchers design collaborative studies to investigate the environmental stability of this compound while maintaining methodological consistency?
Methodological Answer:
- Standardized protocols : Develop SOPs for sample preparation (e.g., soil/water matrices), storage conditions, and analytical methods (e.g., LC-MS/MS quantification).
- Inter-laboratory validation : Distribute blinded samples to partner labs to assess reproducibility. Use statistical tools (e.g., ANOVA) to evaluate inter-lab variability.
- Environmental modeling : Incorporate data into predictive frameworks (e.g., EPI Suite) to estimate degradation half-lives under varying climatic conditions.
- Ethical reporting : Disclose all deviations from protocols and raw data in supplementary materials to enable transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
